1H-imidazol-1-ylmethyl pivalate
Description
1H-Imidazol-1-ylmethyl pivalate is an imidazole-derived compound featuring a pivalate (2,2-dimethylpropanoyl) ester group attached via a methyl linker. The pivalate group is known to enhance lipophilicity and metabolic stability, which may improve oral bioavailability and pharmacokinetic profiles compared to simpler esters .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
imidazol-1-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)8(12)13-7-11-5-4-10-6-11/h4-6H,7H2,1-3H3 |
InChI Key |
HWZXXRLWTPCFKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1H-imidazol-1-ylmethyl pivalate and related imidazole derivatives:
Key Structural and Functional Insights:
- Pivalate vs. Ethyl Acetate (Ethyl 1H-imidazole-1-acetate) : The pivalate group’s steric bulk likely increases metabolic stability and membrane permeability compared to the smaller ethyl ester, which may hydrolyze more readily in vivo. This makes the pivalate derivative more suitable for prodrug applications .
- Pivalate vs. 4-Nitrophenyl (1-(4-Nitrophenyl)-1H-imidazole) : The electron-withdrawing nitro group in the latter enhances reactivity in electrophilic substitutions, whereas the pivalate’s electron-donating ester group improves stability under acidic conditions. This distinction positions the nitrophenyl variant for synthetic chemistry and the pivalate derivative for drug delivery .
- Pivalate vs. The pivalate group offers a balance of lipophilicity and steric hindrance, favoring enzyme inhibition applications where moderate bulk is advantageous .
Research Findings on Structural Analogues
- Enzyme Inhibition and Antitumor Activity : Imidazole derivatives with optimized substituents, such as the 3-(1H-imidazol-1-ylmethyl) piperidinyl-substituted benzocycloheptapyridine in , demonstrated picomolar potency against farnesyl transferase and 99% tumor growth inhibition in mouse models. The pivalate group’s steric properties could similarly enhance target binding and oral efficacy in related compounds .
- Metabolic Stability : Ethyl 1H-imidazole-1-acetate’s smaller ester group may result in faster hydrolysis compared to pivalate derivatives, which are designed to resist premature metabolism and release active moieties gradually .
- Synthetic Utility : 1-(4-Nitrophenyl)-1H-imidazole’s reactivity makes it a valuable intermediate in heterocyclic chemistry, while the pivalate derivative’s stability aligns with controlled-release formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
